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molecular formula C8H8O4 B147046 5-Methoxysalicylic acid CAS No. 2612-02-4

5-Methoxysalicylic acid

Cat. No. B147046
M. Wt: 168.15 g/mol
InChI Key: IZZIWIAOVZOBLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04604390

Procedure details

A mixture of 73 g of 5-methoxysalicylic acid, and 95 ml of concentrated hydrochloric acid in 700 ml of methanol was heated under reflux for 48 hours. Potassium carbonate (10 g) was added, and the mixture concentrated to an oily residue which was dissolved in 250 ml of ethyl acetate. This solution was washed with two 100 ml portions of 10% sodium bicarbonate solution, then dried over anhydrous sodium sulfate. Evaporation of solvent afforded the title compound as an amber oil.
Quantity
73 g
Type
reactant
Reaction Step One
Quantity
95 mL
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:11]=[C:7]([C:8]([OH:10])=[O:9])[C:6]([OH:12])=[CH:5][CH:4]=1.Cl.[C:14](=O)([O-])[O-].[K+].[K+]>CO>[OH:12][C:6]1[CH:5]=[CH:4][C:3]([O:2][CH3:1])=[CH:11][C:7]=1[C:8]([O:10][CH3:14])=[O:9] |f:2.3.4|

Inputs

Step One
Name
Quantity
73 g
Type
reactant
Smiles
COC1=CC=C(C(C(=O)O)=C1)O
Name
Quantity
95 mL
Type
reactant
Smiles
Cl
Name
Quantity
700 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 48 hours
Duration
48 h
CONCENTRATION
Type
CONCENTRATION
Details
the mixture concentrated to an oily residue which
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved in 250 ml of ethyl acetate
WASH
Type
WASH
Details
This solution was washed with two 100 ml portions of 10% sodium bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
Evaporation of solvent

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C(=O)OC)C=C(C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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